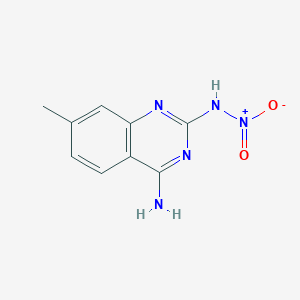
7-metil-N2-nitroquinazolina-2,4-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-N2-nitroquinazoline-2,4-diamine is an organic compound with the molecular formula C9H9N5O2 It is characterized by its quinazoline core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings
Aplicaciones Científicas De Investigación
7-methyl-N2-nitroquinazoline-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent against multidrug-resistant bacteria.
Medicine: Explored for its potential use in the treatment of diseases such as cancer and Chagas disease.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N2-nitroquinazoline-2,4-diamine typically involves the cyclization of 2-amino-5-nitrobenzonitrile with guanidine carbonate. This reaction yields 6-nitroquinazoline-2,4-diamine, which is then methylated at the 7-position using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions generally require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 7-methyl-N2-nitroquinazoline-2,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-N2-nitroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted quinazoline derivatives.
Cyclization: Formation of polycyclic compounds with potential biological activity.
Mecanismo De Acción
The mechanism of action of 7-methyl-N2-nitroquinazoline-2,4-diamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis. This inhibition leads to the disruption of bacterial growth and replication. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
- 6-nitroquinazoline-2,4-diamine
- 7-methylquinazoline-2,4-diamine
- N2,N4-disubstituted quinazoline-2,4-diamines
Uniqueness
7-methyl-N2-nitroquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a methyl group on the quinazoline core enhances its reactivity and potential for diverse applications compared to its analogs.
Propiedades
IUPAC Name |
N-(4-amino-7-methylquinazolin-2-yl)nitramide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-5-2-3-6-7(4-5)11-9(12-8(6)10)13-14(15)16/h2-4H,1H3,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHGXMQKYHWEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














